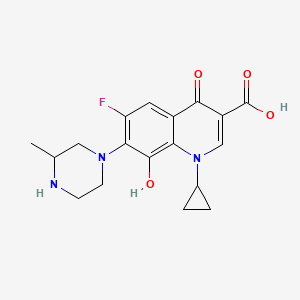

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

O-Desmethyl Gatifloxacin, also known as 8-Hydroxy Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the replication and transcription of bacterial DNA, thereby halting bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Gatifloxacin is the DNA replication pathway of bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA replication, transcription, repair, and recombination . This disruption effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin, formed in the liver when Gatifloxacin is metabolized . It has similar antibacterial properties to Gatifloxacin . Gatifloxacin has high oral bioavailability (96%), a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and is primarily excreted unchanged in the urine (>80%) . These properties likely extend to O-Desmethyl Gatifloxacin, given its metabolic relationship to Gatifloxacin .

Result of Action

The result of O-Desmethyl Gatifloxacin’s action is the effective inhibition of bacterial growth and replication . By targeting and inhibiting key enzymes involved in bacterial DNA replication, the compound prevents the bacteria from proliferating .

Biochemische Analyse

Biochemical Properties

O-Desmethyl Gatifloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, O-Desmethyl Gatifloxacin prevents bacterial DNA from unwinding and duplicating .

Cellular Effects

O-Desmethyl Gatifloxacin, like its parent compound Gatifloxacin, has a broad spectrum of activity. It is effective against both Gram-positive and Gram-negative bacteria . It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Molecular Mechanism

The bactericidal action of O-Desmethyl Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

Its parent compound Gatifloxacin has been shown to have a high oral bioavailability of about 96%, indicating that it is well absorbed from the gastrointestinal tract .

Dosage Effects in Animal Models

Studies on Gatifloxacin, the parent compound, have shown that it can penetrate the cerebrospinal fluid in inflamed meninges in animal models .

Metabolic Pathways

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin

Transport and Distribution

Gatifloxacin, the parent compound of O-Desmethyl Gatifloxacin, is well absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body .

Subcellular Localization

As a fluoroquinolone antibiotic, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .

Biologische Aktivität

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 616205-76-6) is a synthetic compound belonging to the quinolone family. It has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current knowledge on its biological activity, including relevant case studies and research findings.

The molecular formula of the compound is with a molecular weight of approximately 361.37 g/mol. The compound features a cyclopropyl group, a fluorine atom, and a piperazine moiety, which are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3O4 |

| Molecular Weight | 361.37 g/mol |

| CAS Number | 616205-76-6 |

| Purity | Not specified |

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays .

Case Study: Anticancer Effects on MCF-7 Cell Line

In one study, compounds structurally related to the target molecule were tested against the MCF-7 cell line. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting that modifications in the piperazine and quinolone structures could enhance anticancer activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Topoisomerases : Many quinolones act by inhibiting bacterial topoisomerases, which are essential for DNA replication.

- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Studies have shown that certain analogs can cause cell cycle arrest at specific phases, thereby inhibiting proliferation .

Safety and Toxicity

Preliminary toxicity assessments suggest that while quinolone derivatives can be effective against cancer cells, they may also exhibit cytotoxic effects on normal cells at higher concentrations. Standard safety evaluations are necessary to establish therapeutic windows for clinical applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been identified as a derivative related to fluoroquinolones, which are well-known for their antibacterial properties. Research indicates that compounds in this class can effectively combat a range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Case Study:

In a study examining the antibacterial efficacy of various quinolone derivatives, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

Research Findings:

A study conducted on synthesized derivatives showed that certain modifications to the quinoline structure enhanced its anticancer activity significantly compared to traditional chemotherapeutic agents like doxorubicin .

Summary of Applications

| Application | Details |

|---|---|

| Antibacterial | Effective against various bacterial strains; inhibits DNA gyrase and topoisomerase IV. |

| Anticancer | Induces apoptosis in cancer cells; disrupts mitochondrial function; shows strong activity against MCF-7 cells. |

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in treating resistant bacterial infections and specific types of cancer. Further studies are warranted to explore its pharmacokinetics, toxicity profiles, and potential synergistic effects when used with other therapeutic agents.

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDATEPTOGKWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675810 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616205-76-6 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.